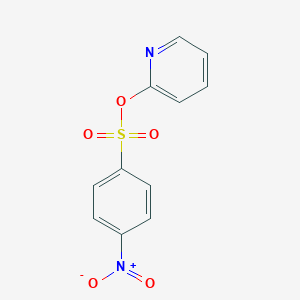

2-Pyridinyl 4-nitrobenzenesulfonate

Description

Foundational Principles of Sulfonate Ester Reactivity and Utility

The reactivity of sulfonate esters is fundamentally linked to their structure. The sulfonate group is a potent electrophile, rendering the carbon atom to which it is attached susceptible to nucleophilic attack. nih.gov The efficacy of the sulfonate as a leaving group is attributed to the stability of the resulting sulfonate anion, which is highly resonance-stabilized, delocalizing the negative charge over the three oxygen atoms. periodicchemistry.com This inherent stability makes the corresponding anion a very weak base and, consequently, an excellent leaving group in both nucleophilic substitution and elimination reactions. periodicchemistry.com

This reactivity profile allows sulfonate esters, including aryl sulfonates, to participate in a wide array of chemical reactions. They are frequently used to convert alcohols, which are poor leaving groups, into reactive substrates akin to alkyl halides. periodicchemistry.com In the context of aryl sulfonates, the C-O bond can be activated by transition metal catalysts, enabling cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netthieme-connect.de This makes them attractive substrates, particularly as they can be highly crystalline, stable, and easily purified. thieme-connect.de The specific reactivity and stability of a sulfonate ester can be fine-tuned by altering the substituents on the sulfonyl group; for instance, electron-withdrawing groups enhance the leaving group ability. acs.org

Overview of Pyridine (B92270) and Its Derivatives as Scaffolds in Chemical Research

Pyridine is a six-membered aromatic heterocycle, structurally related to benzene (B151609) but with one carbon-hydrogen unit replaced by a nitrogen atom. globalresearchonline.net This substitution has profound implications for the molecule's physical and chemical properties. The nitrogen atom's lone pair of electrons is not part of the aromatic π-system, which imparts basic properties to the molecule. globalresearchonline.net Furthermore, the greater electronegativity of nitrogen compared to carbon makes the pyridine ring electron-deficient, which influences its reactivity, favoring nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov

Pyridine and its derivatives are foundational scaffolds in numerous areas of chemical research and industry. nih.govsciencepublishinggroup.com They are ubiquitous in medicinal chemistry, forming the core of many FDA-approved drugs and are investigated for a wide spectrum of therapeutic activities. researchgate.netrsc.org Their ability to improve the water solubility of pharmaceutically active molecules is a particularly valuable trait. nih.gov Beyond medicine, pyridine derivatives are essential in agrochemicals, are used as ligands in organometallic chemistry and asymmetric catalysis, and serve as versatile solvents and reagents in organic synthesis. globalresearchonline.netnih.gov The ease with which the pyridine scaffold can be functionalized makes it a highly attractive building block for creating diverse and complex molecular architectures. nih.gov

Structural Context of 2-Pyridinyl 4-Nitrobenzenesulfonate within the Class of Aryl Sulfonate Esters

This compound is an aryl sulfonate ester that integrates the key features of both a pyridine derivative and a highly activated sulfonate ester. Its structure consists of a 4-nitrobenzenesulfonyl group linked via a sulfonate ester bridge to the oxygen atom at the 2-position of a pyridine ring. This specific arrangement of functional groups dictates its chemical character and reactivity.

The 4-Nitrobenzenesulfonyl Group (Nosylate): The benzenesulfonate (B1194179) moiety is substituted with a nitro group (-NO₂) at the para (4-position). The strong electron-withdrawing nature of the nitro group significantly increases the electrophilicity of the sulfur atom and, more importantly, enhances the stability of the corresponding 4-nitrobenzenesulfonate anion. This makes the "nosylate" group an exceptionally good leaving group, even more so than tosylates or simple benzenesulfonates. thieme-connect.de Aryl and heteroaryl nosylates are valued as stable, crystalline, and cost-effective partners in cross-coupling reactions. thieme-connect.deresearchgate.net

The 2-Pyridinyl Group: The presence of the pyridine ring introduces the heterocyclic element. The ester linkage is at the 2-position, adjacent to the ring nitrogen. The electron-deficient nature of the pyridine ring can influence the reactivity of the entire molecule.

Synthesis: The compound is synthesized by reacting 2-hydroxypyridine (B17775) with 4-nitrobenzenesulfonyl chloride, typically in the presence of a base like pyridine to neutralize the HCl byproduct. nih.gov

This compound serves as a reactive intermediate. The nosylate (B8438820) portion acts as a superb leaving group, making the pyridinyl moiety susceptible to nucleophilic attack or participation in metal-catalyzed cross-coupling reactions, thereby providing a pathway to introduce a 2-pyridinyl group into other molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₂O₅S |

| Molecular Weight | 296.26 g/mol |

| Appearance | Expected to be a crystalline solid |

| Key Functional Groups | Pyridine, Sulfonate Ester, Nitrobenzene (B124822) |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-hydroxypyridine |

| 4-nitrobenzenesulfonyl chloride |

| benzenesulfonate |

| tosylate |

| sodium arenesulfinates |

| pyridine |

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O5S |

|---|---|

Molecular Weight |

280.26 g/mol |

IUPAC Name |

pyridin-2-yl 4-nitrobenzenesulfonate |

InChI |

InChI=1S/C11H8N2O5S/c14-13(15)9-4-6-10(7-5-9)19(16,17)18-11-3-1-2-8-12-11/h1-8H |

InChI Key |

ZVWKMKQBTPDPMW-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=NC(=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyridinyl 4 Nitrobenzenesulfonate and Analogous Structures

Direct Esterification Approaches

Direct esterification remains a cornerstone for the synthesis of 2-pyridinyl 4-nitrobenzenesulfonate and similar sulfonate esters. This typically involves the reaction between a sulfonyl chloride and an alcohol, a process that can be finely tuned through the choice of reagents and reaction conditions.

Condensation Reactions Involving 4-Nitrobenzenesulfonyl Chloride and Pyridyl Alcohols

The most common method for synthesizing sulfonate esters is the reaction of a sulfonyl chloride with an alcohol in the presence of a base. eurjchem.com The synthesis of this compound and its analogs frequently employs the condensation reaction between 4-nitrobenzenesulfonyl chloride and a corresponding pyridyl alcohol or its tautomeric form, such as 2-hydroxypyridine (B17775).

A notable example is the synthesis of 2-oxopyridin-1(2H)-yl 4-nitrobenzenesulfonate, where 2-hydroxypyridine is reacted with 4-nitrobenzenesulfonyl chloride in pyridine (B92270), resulting in a 92% yield. nih.gov This high-yield reaction demonstrates the efficiency of direct condensation. Analogous structures are also synthesized using this core methodology. For instance, phenyl p-nitrobenzenesulfonate is prepared by reacting phenol (B47542) and triethylamine (B128534) with p-nitrobenzenesulfonyl chloride in pyridine. cdnsciencepub.com

However, the reaction is not without its complexities. Attempts to couple 2-amino-4-chloro-6-methylpyrimidine (B145687) with 4-nitrobenzenesulfonyl chloride in pyridine did not produce the expected sulfonamide. Instead, an unforeseen reaction with the pyridine solvent occurred, leading to the formation of the (2-amino-6-methylpyrimidin-4-yl)pyridinium salt. arkat-usa.org This highlights the potential for the pyridine ring itself to participate in the reaction, leading to alternative products.

The general applicability of this method is shown in the preparation of various substituted nitrobenzenesulfonates. For example, p-nitro-m-methylphenol reacts with p-nitrobenzenesulfonyl chloride in pyridine and triethylamine to yield the corresponding sulfonate ester. cdnsciencepub.com

Role of Pyridine as a Reagent and Catalyst in Sulfonylation Processes

Pyridine is a versatile and commonly used reagent in sulfonylation reactions, often serving as both a solvent and a base. nih.govcdnsciencepub.comwikipedia.org Its basic nature allows it to neutralize the HCl generated during the reaction between an alcohol and a sulfonyl chloride, driving the reaction forward. thieme-connect.com In esterification and acylation reactions, pyridine is known to activate carboxylic acid chlorides and anhydrides. wikipedia.org

While effective, the use of pyridine can lead to unwanted side reactions. As mentioned previously, the reaction of certain substrates with 4-nitrobenzenesulfonyl chloride in pyridine can result in the formation of pyridinium (B92312) salts instead of the desired product. arkat-usa.org This occurs when the pyridine acts as a nucleophile, attacking the substrate. Furthermore, treatment of 2,4-dinitrophenol (B41442) with sulfonyl chlorides in the presence of pyridine has been noted to form undesired pyridinium salts. researchgate.net Pyridine can also catalyze the hydrolysis of benzenesulfonyl chloride, which can be a competing reaction pathway. researchgate.net

To circumvent these issues, derivatives such as 4-(N,N-dimethylamino)pyridine (DMAP) are often used as more active catalysts. wikipedia.org Additionally, pyridine N-oxides have emerged as efficient nucleophilic organocatalysts in asymmetric acylation and sulfonylation reactions, offering an alternative to pyridine itself. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired sulfonate ester. Key parameters that are frequently adjusted include the choice of solvent, base, catalyst, temperature, and reagent stoichiometry.

The selection of a suitable solvent can dramatically influence the outcome of the reaction. For example, in a visible-light-induced synthesis of sulfonic esters, dichloromethane (B109758) (CH2Cl2) was found to provide a significantly higher yield (85%) compared to other solvents like THF (22%), toluene (B28343) (35%), or acetonitrile (B52724) (39%). nih.gov

The presence and nature of a base can also have a substantial impact. In the synthesis of isoxazoline-linked sulfonamides, the addition of a base like triethylamine or potassium carbonate led to yield increases of 40-50%. researchgate.net

Catalyst concentration is another critical factor. In a copper-catalyzed synthesis of sulfonic esters, it was determined that 0.1 equivalents of CuI was the optimal amount, with larger quantities not providing any significant improvement in yield. nih.gov

Temperature plays a vital role in reaction kinetics. Higher temperatures can enhance the rate of sulfonation by increasing the diffusion rate of the reagents. unpaywall.org Conversely, some reactions require cooling to control reactivity and prevent side reactions. cdnsciencepub.com

The stoichiometry of the reactants is also carefully controlled. Studies have shown that varying the equivalents of the alcohol, sulfur source, and other additives is necessary to achieve the highest possible yield. nih.govacs.org For photochemical reactions, the light source itself is a variable, with blue LEDs often being favored for specific transformations. nih.gov

Table 1: Optimization of Reaction Conditions for Sulfonate Ester Synthesis

| Parameter | Condition/Reagent | Observation | Source |

|---|---|---|---|

| Solvent | CH2Cl2 | Optimal solvent for a visible-light-induced synthesis, yielding 85%. | nih.gov |

| Base | K2CO3 or Et3N | Increased reaction yield by 40-50%. | researchgate.net |

| Catalyst | 0.1 equiv. CuI | Optimal amount for copper-catalyzed sulfonic ester synthesis. | nih.gov |

| Temperature | High Temperature | Enhances sulfonation rate by increasing diffusion. | unpaywall.org |

| Light Source | Blue LEDs | Found to be a suitable light source for a photo-induced synthesis. | nih.gov |

Synthesis of Pyridyl-Derived Sulfonate Esters via Precursor Modification

An alternative to direct esterification is the synthesis of pyridyl-derived sulfonate esters through the modification of a precursor molecule. This approach allows for the construction of more complex structures and the introduction of functionality that may not be compatible with direct sulfonylation conditions.

Strategies for Functionalizing Pyridyl Alcohols for Subsequent Esterification

Various strategies exist for the functionalization of pyridine rings, which can then be used to generate pyridyl alcohols for esterification. A direct C(6) alkylation of pyridyl alcohols can be accomplished using alkyl lithium reagents in a Chichibabin-type reaction. acs.org This method offers high regioselectivity by favoring alkylation at the C(6) position over the C(4) position. acs.org

Another powerful technique involves the use of pyridine N-oxides. The N-oxide group deactivates the nitrogen atom towards further reactions and promotes electrophilic substitution at the 2- and 4-positions of the pyridine ring. wikipedia.org After the desired functional group has been introduced, the oxygen atom can be removed through a deoxygenation step, typically using zinc dust. wikipedia.org

One-pot, metal-free methods have also been developed for the synthesis of functionalized pyridines. For example, the reaction of β-enamino esters with allylic alcohols, mediated by IBX (2-iodoxybenzoic acid), provides direct access to a variety of substituted pyridines. rsc.org These functionalized pyridines can serve as precursors to pyridyl alcohols, which are then available for esterification.

Incorporation into Complex Molecular Architectures and Side Chains

Pyridyl-derived sulfonate esters are valuable intermediates for incorporation into larger, more complex molecules. A photochemical, modular strategy has been reported for the sulfonate esterification of amino acids, oligopeptides, and even complex drug derivatives like the pan-HER inhibitor, Poziotinib. acs.org This method utilizes a light-induced radical-polar crossover strategy and demonstrates the utility of sulfonate esterification in late-stage functionalization. acs.org

The Fukuyama-Mitsunobu alkylation is another key reaction that has been applied in the solid-phase synthesis of complex structures. This reaction has been used to synthesize enkephalin analogues, where an intermolecular cyclization yields a 13-membered ring containing a sulfonamide group. sci-hub.se

Furthermore, aryl 2-pyridyl esters have been shown to be effective substrates in nickel-catalyzed tandem reactions. This strategy allows for the direct transformation of the aromatic ester into a secondary benzylic alcohol in a single step, highlighting the role of the 2-pyridyl group in facilitating such transformations under mild conditions. acs.org

Preparation of Related Pyridinium Sulfonate Salts as Synthetic Intermediates

Pyridinium sulfonate salts represent a versatile class of compounds that serve as crucial intermediates in a variety of organic transformations. Their synthesis is often achieved through the reaction of a pyridine derivative with a suitable sulfonylating agent. The resulting pyridinium salt can then be utilized in subsequent reactions, leveraging the sulfonate group as a good leaving group or the pyridinium moiety to influence reactivity and selectivity.

One common approach to synthesizing pyridinium sulfonate salts involves the reaction of a hydroxypyridine with a sulfonyl chloride in the presence of a base. The base, typically a tertiary amine like pyridine itself or triethylamine, serves to neutralize the hydrochloric acid generated during the reaction. This method is widely applicable for the preparation of various pyridinyl sulfonates.

For instance, the reaction of 2-hydroxypyridine with 4-nitrobenzenesulfonyl chloride in pyridine as the solvent and base affords 2-oxopyridin-1(2H)-yl 4-nitrobenzenesulfonate in high yield. nih.gov Similarly, other substituted hydroxypyridines can be converted to their corresponding sulfonate esters.

An alternative and efficient copper-assisted method has been developed for the synthesis of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates. nih.gov This base- and ligand-free protocol utilizes copper(II) bromide as a catalyst and provides good to excellent yields for a broad range of substrates. The reaction proceeds smoothly with various electron-donating and electron-withdrawing groups on the pyridine ring. nih.gov

The following table summarizes the synthesis of various pyridinyl sulfonate esters using the copper-assisted methodology, highlighting the versatility of this approach.

Table 1: Copper-Assisted Synthesis of Pyridinyl Sulfonate Esters

| Hydroxypyridine | Sodium Sulfinate | Product | Yield (%) |

|---|---|---|---|

| 2-Hydroxypyridine | Sodium p-toluenesulfinate | Pyridin-2-yl p-toluenesulfonate | 85 |

| 3-Hydroxypyridine | Sodium p-toluenesulfinate | Pyridin-3-yl p-toluenesulfonate | 78 |

| 4-Hydroxypyridine | Sodium p-toluenesulfinate | Pyridin-4-yl p-toluenesulfonate | 82 |

| 2-Hydroxy-5-nitropyridine | Sodium p-toluenesulfinate | 5-Nitropyridin-2-yl p-toluenesulfonate | 75 |

| 2-Hydroxy-5-chloropyridine | Sodium p-toluenesulfinate | 5-Chloropyridin-2-yl p-toluenesulfonate | 80 |

Furthermore, the direct reaction of pyridine derivatives with sulfonyl chlorides can lead to the formation of pyridinium sulfonate salts. In some cases, the pyridine nitrogen itself acts as the nucleophile, displacing the chloride from the sulfonyl chloride to form an N-sulfonylpyridinium salt. This is particularly observed when the pyridine ring is activated or when more reactive sulfonyl chlorides are employed. For example, the reaction of 4-picoline derivatives with aryl sulfonyl chlorides in the presence of a base and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) results in the formation of aryl picolyl sulfones, proceeding through an N-sulfonyl-4-alkylidene dihydropyridine (B1217469) intermediate. nih.gov

In a different synthetic strategy, the reaction of a substituted aminopyridine with a sulfonyl chloride can lead to the formation of a pyridinium salt where the pyridine nitrogen is quaternized. An example is the synthesis of (2-amino-6-methylpyrimidin-4-yl)pyridinium 4-nitrobenzenesulfonate, which is formed from the reaction of 2-amino-4-chloro-6-methylpyrimidine with 4-nitrobenzenesulfonyl chloride in pyridine. arkat-usa.orgresearchgate.net In this case, the pyridine acts as both a nucleophile and the solvent.

The utility of these pyridinium sulfonate salts as synthetic intermediates is well-documented. The sulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This property is exploited in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov Moreover, pyridinium salts have been employed as activators in the synthesis of oligonucleotides. nih.gov The unique electronic properties of the pyridinium ring can also be harnessed to control the regioselectivity of subsequent transformations.

The synthesis of chiral pyridinium sulfonate salts has also been explored. For instance, the chiral synthesis of (R)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethyl 4-nitrobenzenesulfonate has been achieved, highlighting the potential for creating enantiomerically pure intermediates for the synthesis of complex molecules. chemicalpapers.com

Applications of 2 Pyridinyl 4 Nitrobenzenesulfonate and Analogous Compounds in Advanced Organic Synthesis

Reagents for Selective Functional Group Transformations

These sulfonates are highly valued for their ability to facilitate specific chemical changes within a molecule, often under mild conditions, which is crucial for the synthesis of complex and sensitive compounds.

Activation of Hydroxyl Groups for Subsequent Nucleophilic Substitution

A primary application of 2-pyridinyl 4-nitrobenzenesulfonate and related compounds is the activation of hydroxyl groups. Alcohols are generally poor leaving groups in nucleophilic substitution reactions. However, by converting the hydroxyl group into a sulfonate ester, such as a 4-nitrobenzenesulfonate (nosylate), its leaving group ability is significantly enhanced. This "activation" allows for subsequent reactions with a wide range of nucleophiles.

For instance, the synthesis of various sulfonate esters, including 2-oxopyridin-1(2H)-yl 4-nitrobenzenesulfonate and 2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzenesulfonate, is achieved by reacting the corresponding hydroxy compound with 4-nitrobenzenesulfonyl chloride in pyridine (B92270). nih.gov This strategy is not limited to simple alcohols; it has been successfully applied to complex molecules like carbohydrates. In the synthesis of 6-[18F]fluoromaltose, a potential PET imaging agent, a hydroxyl group on a maltose (B56501) derivative was converted to a nosylate (B8438820) to facilitate radio-fluorination. nih.gov This activation is a key step in preparing molecules for further chemical modification. The general approach involves reacting an alcohol with a sulfonyl chloride, like 4-nitrobenzenesulfonyl chloride, to form the sulfonate ester, which can then undergo nucleophilic substitution. ntu.ac.ukchinesechemsoc.org

Role in the Conversion of Primary Amines to Carbonyl Compounds

Pyridinium (B92312) sulfonate reagents, such as 4-formyl-1-methylpyridinium benzenesulfonate (B1194179), are effectively used for the conversion of primary amines into carbonyl compounds like aldehydes and ketones. sigmaaldrich.com This transformation is valuable as it offers an alternative to other oxidative methods that might not be compatible with sensitive functional groups present in the molecule. sigmaaldrich.com The reaction proceeds under mild conditions, making it suitable for complex syntheses. sigmaaldrich.com

The general mechanism for the reaction of amines with carbonyl compounds involves the formation of an intermediate imine or aminol, which can then be further transformed. mnstate.eduresearchgate.net While direct conversion of amines to carbonyls is a specific application, the broader reactivity of amines with electrophiles like sulfonyl chlorides is a fundamental concept in organic synthesis. msu.edu

Employment in the Preparation of Sulfonamides and Other Sulfonate Derivatives

The reaction between amines and sulfonyl chlorides, like 4-nitrobenzenesulfonyl chloride, is a standard method for the synthesis of sulfonamides. sci-hub.secbijournal.com This reaction is typically carried out in the presence of a base such as pyridine or triethylamine (B128534). cbijournal.com The resulting sulfonamides are important structural motifs in many biologically active compounds. sci-hub.se

The synthesis of 4-nitro-N-(pyridin-2-yl)benzenesulfonamide, for example, involves the reaction of 2-aminopyridine (B139424) with 4-nitrobenzenesulfonyl chloride. This straightforward sulfonylation is a versatile tool for introducing the sulfonyl group into a molecule. The nitrobenzenesulfonamide moiety itself can be a key functional group or serve as a protecting group for amines, as seen in the Fukuyama alkylation, which allows for the selective monoalkylation of primary amines. sci-hub.setcichemicals.com

Building Blocks for Complex Chemical Systems

Beyond their role as reagents for specific transformations, this compound and its analogs are crucial intermediates and precursors in the synthesis of more elaborate and functional chemical systems.

Intermediates in the Synthesis of Bioactive Compounds and Therapeutically Relevant Scaffolds

Nitrobenzenesulfonamides, derived from primary amines and 2- or 4-nitrobenzenesulfonyl chloride, are key intermediates in the synthesis of a wide array of biologically active molecules. sci-hub.se The sulfonamide scaffold is present in compounds with antidepressant, anti-tumor, antiviral, and antimicrobial properties. sci-hub.se

For example, 4-formyl-1-methylpyridinium benzenesulfonate has been utilized in the synthesis of (+)-ferruginol, Ecteinascidin 743, and Galipea alkaloids. sigmaaldrich.com In another instance, the chiral side chain, (R)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethyl 4-nitrobenzenesulfonate, was a key intermediate in the synthesis of the novel ketolide antibiotic, nafithromycin. chemicalpapers.com The synthesis of a pyrazole (B372694) derivative with pharmacological potential, 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, further highlights the role of these compounds as precursors to bioactive molecules. researchgate.net The interaction of a copper(II) complex with N'-(4-nitrophenylsulfonyloxy)picolinimidamide led to a new complex with antimicrobial activity, where the 4-nitrobenzenesulfonate acted as a counter-anion. nih.gov

The versatility of these building blocks is also demonstrated in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. mdpi.comunimi.it

Precursors for Radiolabeling and Positron Emission Tomography (PET) Tracer Development

The development of PET tracers is crucial for non-invasive medical imaging. mdpi.com Compounds containing a nitrobenzenesulfonate group are valuable precursors for introducing the positron-emitting radionuclide fluorine-18 (B77423) ([18F]). The nitro group can be readily displaced by [18F]fluoride, or the sulfonate can act as a leaving group for nucleophilic fluorination.

A notable example is the synthesis of a novel sulfonamide derivative, N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride, as a precursor for [18F]fluoride chemistry. arkat-usa.orgresearchgate.net This precursor was designed for the development of PET tracers to detect bacterial infections. arkat-usa.orgresearchgate.net Similarly, the synthesis of 6-[18F]fluoromaltose for imaging bacterial infections utilized a nosylated precursor to introduce the [18F] label. nih.gov The development of selective PET tracers for neurodegenerative diseases, such as those targeting α-synuclein, has also employed precursors that can be radiolabeled, highlighting the importance of this application. nih.gov The general strategy often involves designing a molecule with a suitable leaving group, like a nitrobenzenesulfonate, that can be efficiently displaced by [18F]fluoride. mdpi.comepi.ch

Utility in Solid-Phase Synthesis Methodologies

While direct applications of this compound in solid-phase synthesis (SPS) are not extensively documented in readily available literature, the principles of SPS are enhanced by analogous compounds and reagents that fulfill similar roles. In solid-phase synthesis, a chemical substrate is anchored to a solid support, typically a resin, allowing for a sequence of reactions to be performed. peptide.com A significant benefit of this method is the simplified purification process, where excess reagents and byproducts in the liquid phase are easily washed away, leaving the desired product attached to the solid support. peptide.com

A key aspect of SPS is the ability to cleave the synthesized molecule from the resin. Reagents that facilitate this cleavage under specific and mild conditions are highly valuable. For instance, the 3-nitro-2-pyridine sulfenyl (Npys) group, an analogue, has been utilized as a protecting group in the solid-phase synthesis of peptides. nih.gov This strategy allows for the selective deprotection and subsequent modification of specific amino acid residues, such as lysine, within a peptide chain being assembled on a resin. nih.gov This highlights the role of pyridine-based sulfenyl compounds in controlling reactivity and enabling complex, multi-step syntheses on a solid support. The development of such orthogonal protection strategies is crucial for creating complex biomolecules and other polymers with precisely defined structures. nih.gov

The efficiency of solid-phase reactions is also influenced by the properties of the solid support itself, such as the degree of cross-linking, which affects the swelling of the resin and the diffusion of reagents to the reactive sites. peptide.com The choice of coupling reagents is another critical factor in ensuring high yields and purity of the final product. uniurb.it

Contributions to Advanced Materials Research

The distinct electronic and structural characteristics of pyridinium 4-nitrobenzenesulfonate and its analogs have established them as important components in materials science, especially in the creation of non-linear optical materials and in the field of crystal engineering.

Non-linear Optical Materials Utilizing Pyridinium 4-Nitrobenzenesulfonate Anions

Non-linear optical (NLO) materials are substances that exhibit a non-proportional response to the intensity of incoming light, a property essential for applications like frequency doubling and optical data storage. researchgate.netresearchgate.net The efficacy of NLO materials is often linked to high molecular hyperpolarizability, which is amplified by the presence of both electron-donating and electron-accepting groups within a single molecule. kaist.ac.kr

Pyridinium 4-nitrobenzenesulfonate and its derivatives are prime candidates for NLO applications. iucr.orgiucr.org The pyridinium cation can function as an electron acceptor, while the 4-nitrobenzenesulfonate anion is a potent electron-withdrawing group. This intramolecular charge-transfer characteristic is a key contributor to the second-order NLO response. researchgate.net

Significant research has been dedicated to the synthesis, crystal growth, and characterization of various pyridinium sulfonate salts to evaluate their NLO properties. For example, single crystals of 2-amino-5-nitropyridinium p-toluenesulfonate (2A5NPT) have been successfully grown and have demonstrated notable second-harmonic generation (SHG) efficiency. acs.orgresearchgate.net The arrangement of the cations and anions in a non-centrosymmetric crystal lattice is a critical requirement for observing these second-order NLO effects. researchgate.net The calculated first-order hyperpolarizability of 2A5NPT is reported to be 142 × 10⁻³⁰ esu. acs.orgresearchgate.net Similarly, 2-amino-5-nitropyridinium p-phenolsulfonate (2A5NPP) has been investigated, with a calculated first-order hyperpolarizability of 2.9 × 10⁻²⁹ esu, which is significantly higher than that of the reference material, urea. researchgate.net

Table 1: NLO Properties of Selected Pyridinium Sulfonate Salts

| Compound | Crystal System | Space Group | Second-Harmonic Generation (SHG) Efficiency | First-Order Hyperpolarizability (β) |

| 2-Amino-5-nitropyridinium p-toluenesulfonate (2A5NPT) | Monoclinic | Pc | 90 times that of KDP | 142 × 10⁻³⁰ esu acs.orgresearchgate.net |

| 2-Amino-5-nitropyridinium p-phenolsulfonate (2A5NPP) | - | - | - | 2.9 × 10⁻²⁹ esu researchgate.net |

| 8-Hydroxy-5-nitroquinolinium p-toluenesulfonate (HNT) | Monoclinic | C2/c | Insignificant | 285.45 × 10⁻³⁰ esu bohrium.com |

Supramolecular Assembly and Crystal Engineering of Pyridinium Sulfonate Salts

Supramolecular assembly involves the spontaneous organization of molecules into well-defined structures through non-covalent interactions like hydrogen bonding and π-π stacking. acs.orgresearchgate.net Crystal engineering, a subset of supramolecular chemistry, focuses on designing crystalline solids with specific desired properties. researchgate.netresearchgate.net

Pyridinium sulfonate salts serve as excellent building blocks for these fields. acs.orgacs.org The pyridinium cation can be functionalized with hydrogen-bond-donating groups, while the sulfonate group of the anion is an effective hydrogen-bond acceptor. rsc.org This pairing facilitates the formation of robust and predictable hydrogen-bonding networks that guide the self-assembly of ions into one-, two-, or three-dimensional structures. acs.org

Table 2: Key Intermolecular Interactions in Pyridinium Sulfonate Salt Crystals

| Interaction Type | Donor | Acceptor | Role in Assembly |

| Hydrogen Bond | N-H (Pyridinium) | O (Sulfonate) | Primary structure-directing interaction. acs.orgiucr.org |

| Hydrogen Bond | C-H (Aromatic) | O (Sulfonate/Nitro) | Secondary stabilization of the crystal structure. iucr.org |

| π-π Stacking | Pyridinium/Aromatic Ring | Pyridinium/Aromatic Ring | Contributes to the stabilization of the crystal packing. acs.org |

| Ionic Interaction | Pyridinium Cation | Sulfonate Anion | Fundamental electrostatic attraction holding the salt together. acs.org |

Computational and Theoretical Chemistry Studies of 2 Pyridinyl 4 Nitrobenzenesulfonate Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. A typical DFT study on 2-Pyridinyl 4-nitrobenzenesulfonate would involve optimizing its molecular geometry and calculating various electronic properties. While DFT has been employed to study the electronic structure of various organic molecules, including sulfonate derivatives and pyridine-containing systems, specific studies calculating parameters like bond lengths, bond angles, and charge distributions for this compound are not available in the searched literature.

Exploration of Reaction Energetics and Transition States

Computational chemistry is frequently used to explore the energetics of chemical reactions, including the identification of transition states and the calculation of activation energies. Such studies for this compound could, for example, investigate its hydrolysis or its reaction with nucleophiles. The literature contains studies on the reaction mechanisms of other sulfonate esters, sometimes employing computational methods to understand their reactivity and transition states. However, specific research detailing the reaction energetics or transition state structures for reactions involving this compound is not documented in the available search results.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) analysis are essential tools in computational chemistry for predicting reactivity. The MEP map illustrates the charge distribution on a molecule, identifying electrophilic and nucleophilic sites. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's stability and reactivity. Although these analyses are common for many organic compounds, specific MEP maps and FMO energy calculations for this compound have not been reported in the reviewed sources.

Prediction and Validation of Spectroscopic Properties

Theoretical calculations are often used to predict spectroscopic data, such as NMR chemical shifts, and vibrational frequencies (IR and Raman), which can then be compared with experimental results for validation. For instance, DFT calculations have been used to predict the ¹³C NMR spectra and vibrational bands for various novel compounds. While experimental data for related compounds like 2-oxopyridin-1(2H)-yl 4-nitrobenzenesulfonate are available, there are no accessible studies that present a computational prediction and validation of the spectroscopic properties for this compound.

Insights into Crystal Packing and Intermolecular Forces

The study of crystal structures provides valuable information about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the solid state. X-ray crystallography, often complemented by computational analysis like Hirshfeld surface analysis, is the primary method for these investigations. The literature describes the crystal structures of several salts containing the 4-nitrobenzenesulfonate anion with various pyridine-derived cations, detailing the intricate networks of hydrogen bonds and other intermolecular forces that stabilize the crystal lattice. However, a crystal structure analysis specifically for the ester this compound, which would provide definitive insights into its packing and intermolecular forces, is not present in the available literature.

Emerging Trends and Future Research Directions

Development of Green Chemistry Approaches for Sulfonate Ester Synthesis

The synthesis of sulfonate esters has traditionally relied on methods that often involve harsh conditions and the use of hazardous reagents like sulfonyl chlorides. eurjchem.comrsc.org The development of environmentally benign synthetic protocols is a major focus of current research. These green chemistry approaches aim to reduce waste, avoid toxic substances, and improve energy efficiency.

Key green strategies being explored for sulfonate ester synthesis include:

Catalyst-Free and Solvent-Free Conditions: Researchers have developed methods for sulfonylation reactions that proceed without a catalyst and under solvent-free conditions, often utilizing microwave irradiation to achieve excellent yields in short reaction times. researchgate.net This minimizes the use of volatile organic compounds and potentially toxic metal catalysts.

Use of Greener Reagents and Solvents: A significant trend is the replacement of traditional sulfonylating agents with more stable and less corrosive alternatives like sodium sulfinates. rsc.orgnih.gov Water is also being explored as an environmentally benign solvent for sulfonylation reactions. rsc.org

Photocatalysis and Electrosynthesis: Visible-light-induced photocatalysis and electrochemical methods are emerging as powerful tools for sulfonate ester synthesis. rsc.orgresearchgate.netrsc.org These techniques often operate under mild conditions and can enable novel reaction pathways. For instance, electrochemical methods allow for the synthesis of β-alkoxyl sulfonate esters from potassium metabisulfite, alkenes, and alcohols without the need for transition metals. researchgate.net

Ionic Liquids: Recyclable ionic liquids have been employed as both solvents and nucleophilic reagents in the synthesis of alkyl esters from sulfonate esters, offering high efficiency and a more sustainable, closed-loop process. organic-chemistry.org

Copper-Assisted Synthesis: Facile and cost-effective methods using copper salts like CuBr₂ as a medium for the cross-coupling of sodium sulfinates and hydroxypyridines have been developed to produce pyridinyl sulfonate esters with good yields under mild, ligand-free conditions. rsc.orgnih.gov

These sustainable approaches are not only environmentally beneficial but also offer advantages in terms of cost-effectiveness and operational simplicity, paving the way for broader industrial applications. rsc.org

Table 1: Comparison of Green Synthesis Methods for Sulfonate Esters

| Method | Key Features | Advantages | Reference(s) |

|---|---|---|---|

| Microwave-Assisted Synthesis | Solvent-free, catalyst-free | Rapid reaction times, high yields, reduced waste, cleaner conditions. | researchgate.net |

| Aqueous Synthesis | Uses water as solvent, catalyst-free | Environmentally benign, no need for ligands or additives. | rsc.org |

| Photocatalysis | Uses quantum dots or other photocatalysts, visible light | Mild reaction conditions, utilization of renewable energy source. | rsc.orgbohrium.com |

| Electrochemical Synthesis | Transition-metal-free, uses potassium metabisulfite | Mild conditions, use of readily available reactants, good yields. | researchgate.net |

| Ionic Liquids | Act as both solvent and reagent, recyclable | Eliminates need for extra solvents, high efficiency, sustainable. | organic-chemistry.org |

| Copper-Assisted Coupling | Uses inexpensive CuBr₂ as a medium, base- and ligand-free | Cost-effective, simple operation, good functional group compatibility. | rsc.orgnih.gov |

Integration into High-Throughput Screening and Automated Synthetic Platforms

The need to accelerate the discovery of new molecules and optimize reaction conditions has led to the integration of sulfonate ester chemistry with high-throughput and automated technologies. These platforms enable the rapid synthesis and screening of large libraries of compounds, which is particularly valuable in pharmaceutical and materials science research.

Direct analysis techniques, such as atmospheric-pressure thermal desorption-extractive electrospray-mass spectrometry (AP/TD-EESI-MS), have been developed for the rapid screening of sulfonate esters. nih.govacs.org This approach reduces sample preparation and analysis times compared to traditional chromatographic methods, making it suitable for high-throughput applications. nih.govacs.org

Furthermore, automated electrochemical flow cells are being used to optimize the synthesis of sulfonate esters. researchgate.net By combining automation with Design of Experiments (DoE), researchers can efficiently screen various reaction parameters to maximize yield and selectivity, demonstrating robust scalability from initial discovery to larger-scale production. researchgate.net The development of automated synthesis units, often in modular formats, facilitates the production of complex molecules, such as radiolabelled alkylating agents based on a pyridine (B92270) scaffold for oligonucleotide conjugation. nih.gov These automated systems are crucial for producing materials for preclinical and potential clinical applications where consistency and high yield are paramount. nih.gov

Table 2: Technologies for High-Throughput Analysis and Synthesis of Sulfonate Esters

| Technology | Application | Advantages | Reference(s) |

|---|---|---|---|

| AP/TD-EESI-MS | Rapid screening of sulfonate ester impurities. | Reduced sample preparation, fast analysis, high sensitivity. | nih.govacs.org |

| Automated Electrochemical Flow Cell | Optimization and scalable synthesis of sulfonate esters. | Reproducible results, efficient optimization via DoE, proven scalability. | researchgate.net |

| Modular Synthesis Units | Automated synthesis of complex molecules (e.g., radiolabelled compounds). | High radiochemical yields, suitability for producing clinical-grade materials. | nih.gov |

| LC-MS/MS | Simultaneous determination of multiple sulfonate ester impurities. | Rapid, specific, accurate, and sensitive detection without derivatization. | nih.gov |

Novel Catalytic Applications Beyond Traditional Roles

Pyridinyl sulfonates are increasingly being explored for novel catalytic applications that go beyond their traditional use as leaving groups or protecting groups. The unique electronic properties of the pyridine ring allow these compounds to act as versatile synthons in modern catalytic transformations.

A significant development is the use of pyridyl pyrimidylsulfones as latent pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions. acs.org This method involves an in-situ generation of a sulfinate intermediate, which then participates in a desulfinative cross-coupling. This approach provides access to a wide range of (hetero)arylpyridine derivatives and overcomes some limitations of traditional pyridylboron reagents. acs.org

The greater coordinating ability of 2-pyridyl sulfonate esters compared to other isomers enhances their reactivity and selectivity in certain reactions. researchgate.net For instance, they have been used in exceptionally mild reactions with organolithium reagents to form 2-substituted pyridines via an SNAr process at temperatures as low as -78 °C. researchgate.net Additionally, the sulfonate ester group in pyridinyl tosylates can be readily displaced in Suzuki-Miyaura coupling reactions to form C-C bonds, demonstrating their utility in constructing complex molecular architectures. rsc.orgnih.gov The development of dual catalytic systems, combining transition metals with aminopyridine-based catalysts, is also an emerging area with the potential for novel asymmetric syntheses. nih.gov

Exploration of New Chemical Reactivity Profiles and Transformations for Pyridinyl Sulfonates

Research into the fundamental reactivity of pyridinyl sulfonates is uncovering novel chemical transformations. The interplay between the sulfonate ester and the pyridine ring leads to divergent reactivity profiles that can be exploited for synthetic advantage.

Studies have shown that 2-pyridyl sulfonate esters exhibit divergent reactivity, serving as precursors for both alkyl bromides and 2-substituted pyridines under exceptionally mild conditions. researchgate.net The choice of reagent dictates the reaction pathway, highlighting the versatility of these compounds. The electronic nature of substituents on the benzenesulfonate (B1194179) ring, such as the strongly electron-withdrawing nitro group in 2-Pyridinyl 4-nitrobenzenesulfonate, significantly influences the electrophilicity and leaving group ability of the sulfonate moiety. nih.gov

The nitro group itself can be a site for further transformations. Catalytic reduction of the nitro group to an amine can fundamentally alter the electronic properties of the molecule, opening up subsequent functionalization pathways. acs.org This transformation is a key step in the synthesis of various pharmacologically active sulfonamides. sci-hub.se The development of new catalytic systems, for example using iron(salen) complexes, allows for chemoselective reduction of the nitro group in the presence of other sensitive functional groups. acs.org

Applications in Advanced Functional Materials and Nanotechnology

The unique structural and electronic properties of pyridinyl sulfonates and their derivatives are being harnessed in the development of advanced functional materials and in the field of nanotechnology.

The sulfonate group is prized for its ability to impart water solubility to otherwise hydrophobic molecules. researchgate.netnih.gov This property is crucial in the design of materials for biological applications. In nanotechnology, surfactants containing sulfonate groups, such as sodium dodecyl benzene (B151609) sulfonate, are used as morphology-directing agents in the synthesis of metal oxide nanosheets. ijcmas.com Pyridine-capped nanocrystals have been incorporated into polymer composites, where the pyridine moiety can influence charge transfer and the electronic properties of the final material. aip.org

Furthermore, pyridinium (B92312) sulfonate derivatives are being investigated for their nonlinear optical (NLO) properties. researchgate.net Compounds such as 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium 4-nitrobenzenesulfonate have been synthesized and their crystal structures analyzed to understand the relationship between molecular arrangement and NLO activity. researchgate.net The coulombic interactions between the pyridinium cation and the sulfonate anion play a key role in the crystal packing, which is critical for achieving desired material properties. researchgate.net Sulfobetaines derived from pyridine carboxylic acids are also being explored for applications as surfactants, in drug delivery systems, and as antimicrobial materials. mdpi.com

Q & A

Basic Research Questions

Q. How is 2-Pyridinyl 4-nitrobenzenesulfonate synthesized, and what analytical methods are used for structural validation?

- Methodology : The compound is synthesized via nucleophilic substitution, where 4-nitrobenzenesulfonyl chloride reacts with 2-pyridinyl derivatives (e.g., 2-aminopyridine) in the presence of a metal catalyst (e.g., CuCl₂) and ligands like 2,2'-bipyridine. Characterization involves elemental analysis, IR spectroscopy (to confirm sulfonate and pyridine moieties), and X-ray crystallography for structural elucidation. For example, copper complexes with 4-nitrobenzenesulfonate were validated using single-crystal diffraction .

Q. What experimental conditions influence the stability of this compound in solution?

- Methodology : Stability is pH- and solvent-dependent. NMR studies in DMSO-d₆ reveal that proton exchange and hydrogen bonding (e.g., with hydroxyl groups) stabilize the structure. Avoid aqueous acidic conditions, as protonation at pyridinyl nitrogens (N1 or N4) reduces aromaticity, accelerating decomposition . Solubility studies in mixed solvents (e.g., ethanol-water) show temperature-dependent stability, with higher temperatures increasing degradation rates .

Advanced Research Questions

Q. How do protonation states at nitrogen sites (N1, N2, N4) affect thermolytic deprotection rates in this compound?

- Methodology : Protonation at N1 (pyridinyl nitrogen) decreases aromaticity (HOMA index drops from 0.89 to 0.80) and slows thermocyclization by reducing nucleophilicity. In contrast, protonation at N2 (aminoethanol linker nitrogen) has minimal aromaticity impact but sterically hinders cyclization. Experimental validation involves stepwise HCl addition (0.5–2 equivalents) in NMR studies (700 MHz) to track protonation-induced shifts in H6 and H5 resonances. Computational DFT (B3LYP/6-31G(d,p)) simulations corroborate experimental findings, showing N1 protonation is energetically favored (ΔG = -60.09 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.